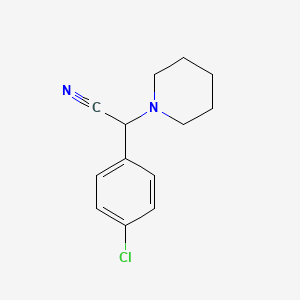

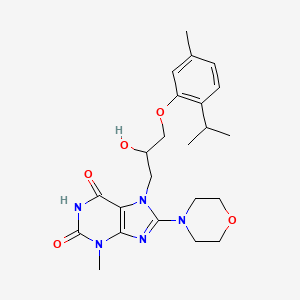

6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-fluorobenzyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-fluorobenzyl)quinolin-4(1H)-one is a chemical compound that belongs to the class of quinolones. It has been found to possess various biological activities and has been used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biochemical Applications

Synthetic Methods and Protective Group Applications : A study by Spjut, Qian, and Elofsson (2010) explores the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups. The Fsec group exhibits stability under acidic conditions and can be cleaved under mild basic conditions, demonstrating its utility in carbohydrate chemistry for synthesizing complex molecules (Spjut, Qian, & Elofsson, 2010).

Fluorescence and Zinc(II) Detection : Research on Zinquin ester and Zinquin acid, both zinc(II)-specific fluorophores, illustrates the synthesis and application of quinoline derivatives in studying biological zinc(II). These compounds highlight the role of quinoline derivatives in developing sensitive detection methods for biological studies (Mahadevan et al., 1996).

Antioxidant and Antitumor Activities

Antioxidant Properties : A study by Xi and Liu (2015) synthesizes coumarin-fused quinolines with potential antioxidant properties, demonstrating the ability of quinoline derivatives to quench radicals and inhibit DNA oxidation. This research highlights the therapeutic potential of quinoline derivatives as antioxidants (Xi & Liu, 2015).

Cytotoxic Activities : Research on isatin derivatives related to quinoline compounds shows significant cytotoxic activities against various cancer cell lines. Such studies underline the potential of quinoline derivatives in developing novel anticancer therapies (Reddy et al., 2013).

Enzymatic Activity Enhancement

Enzymatic Enhancers : The synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis conditions has been reported to act as enzymatic enhancers, significantly increasing the activity of α-amylase. This suggests a role for quinoline derivatives in biochemistry and medicine, particularly in enzyme-related studies (Abass, 2007).

properties

IUPAC Name |

6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO4S/c1-3-18-8-11-22(12-9-18)33(30,31)25-17-28(16-19-6-5-7-20(27)14-19)24-13-10-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIGEFSZCSKNHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-3-((4-ethylphenyl)sulfonyl)-1-(3-fluorobenzyl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925266.png)

![4-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2925267.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925273.png)

![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)

![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)

![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)

![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)